4-Acetoxy-3-methoxy-cinnamic acid
Overview
Description
4-Acetoxy-3-methoxy-cinnamic acid is a natural product found in Arum italicum with data available.
Scientific Research Applications
Catalytic Oxidation Applications : Cinnamic acid derivatives, including 4-methoxy- and 4-methyl-cinnamic acids, show potential as biocatalysts for oxidation reactions. The cytochrome P450 enzyme CYP199A4 has been shown to efficiently and selectively oxidize these compounds (Chao, Voss, & Bell, 2016).
Antiplatelet Activity : 4-Hydroxy-3-methoxycinnamic acid synthesized using microwave irradiation has demonstrated significant antiplatelet activity, comparable to that of acetosal (Marentek, Budiati, & Ekowati, 2022).
Cosmetic Industry Applications : The synthesis of esters of cinnamic acid, including methoxy derivatives, is relevant for the cosmetic industry. Efficient methods have been developed for synthesizing these esters, which are key ingredients in various cosmetic products (Yadav & Chandalia, 1999).
Effects on Plant Growth : Cinnamic acid influences plant growth and metabolic processes. For instance, it inhibits root growth in soybeans and affects lignin production (Salvador et al., 2013).
Pharmaceutical Research : Cinnamic acid derivatives have been studied for their potential in pharmaceutical applications, including their role in inhibiting prion aggregation, which is significant for neurodegenerative diseases (Tishina et al., 2017).
Antibacterial Properties : Certain derivatives like 4-hydroxy-3-methoxycinnamic acid have shown substantial antibacterial activity against various bacterial species (Naz et al., 2006).
Food and Nutritional Science : Methoxylated derivatives, including those of cinnamic acid, are significant in food products due to their antimicrobial, antidiabetic, anticancer, and other protective activities (Rychlicka, Rot, & Gliszczyńska, 2021).
Enzymatic Synthesis Applications : Enzymatic synthesis techniques have been developed for creating cinnamoyl derivatives, including those with 4-methoxy groups, which are essential in various fields like biochemistry and pharmaceuticals (Armesto et al., 2003).
Properties
IUPAC Name |
3-(4-acetyloxy-3-methoxyphenyl)prop-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O5/c1-8(13)17-10-5-3-9(4-6-12(14)15)7-11(10)16-2/h3-7H,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKNVZISLLDMOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=CC(=O)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2596-47-6 | |
Record name | 3-[4-(Acetyloxy)-3-methoxyphenyl]-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2596-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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